molecular formula C16H11Cl4N3S B4615380 3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B4615380
M. Wt: 419.2 g/mol
InChI Key: BQUUHMQXQSNGLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including structures similar to the specified compound, often involves the reaction of various precursors under specific conditions to introduce the triazole ring and its substituents. For example, studies have described the synthesis of triazole compounds by reacting halides with thiosemicarbazides or via cyclization reactions involving thiosemicarbazides and acyl hydrazines in the presence of different catalysts or conditions (Yang et al., 2006).

Molecular Structure Analysis

Triazole compounds exhibit significant structural diversity and their molecular structure is often characterized by X-ray diffraction, NMR, and IR spectroscopy. The orientation of the triazole ring and its substituents, such as dichlorobenzyl and dichlorophenyl groups, is crucial for the compound's biological activity and interaction with other molecules. For instance, the triazole ring can be oriented at specific dihedral angles with respect to attached phenyl or benzyl groups, influencing the compound's overall molecular geometry and potential intermolecular interactions (Hanif et al., 2007).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, primarily due to the reactive nature of the triazole ring and its substituents. These reactions include substitutions, additions, and cyclization reactions that can alter the compound's chemical structure and properties. The presence of functional groups like dichlorobenzyl and dichlorophenyl enhances the reactivity of triazole compounds, enabling their use in the synthesis of more complex molecules or as intermediates in organic synthesis (Shehry et al., 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. The crystal structure analysis provides insights into the molecule's packing, hydrogen bonding, and other intermolecular interactions that affect its physical properties (Yeo et al., 2019).

Chemical Properties Analysis

The chemical properties of "3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole" and similar compounds, such as reactivity, stability, and acidity/basicity, are determined by the nature of the triazole ring and its functional groups. These properties play a crucial role in the compound's interactions with biological targets, its potential as a ligand in coordination chemistry, and its reactivity in organic synthesis. Understanding these properties is crucial for the development of new materials, pharmaceuticals, and catalysts (Prasad et al., 2009).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4N3S/c1-23-15(10-3-5-12(18)14(20)7-10)21-22-16(23)24-8-9-2-4-11(17)13(19)6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUUHMQXQSNGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
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3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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